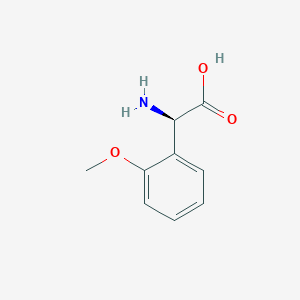

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid and its derivatives often involves complex chemical reactions that aim to achieve high purity and enantiomeric excess. Methods such as asymmetric synthesis using chiral auxiliaries or catalysis are common to introduce the desired stereochemistry. The use of Lawesson's reagent in the synthesis of sulfur-containing compounds, as well as advanced oxidation processes for creating specific functional groups, can be relevant to the synthesis of this compound and its analogs (Larik et al., 2017), (Qutob et al., 2022).

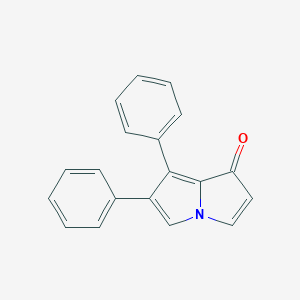

Molecular Structure Analysis

The molecular structure of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid is characterized by its chiral center at the alpha carbon, making it a compound of interest in stereochemistry. Advanced spectroscopic techniques, including NMR and mass spectrometry, are crucial for determining its configuration and conformation. Studies on related compounds, such as the characterization of glycosyl inositol phosphoryl ceramides, highlight the importance of mass spectrometry in elucidating complex molecular structures (Buré et al., 2014).

Chemical Reactions and Properties

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid participates in various chemical reactions, such as condensation, acylation, and others, contributing to its versatility in synthesis. The reactivity of its amino and carboxylic acid functional groups allows for the formation of a wide range of derivatives with potential biological activity. The interaction of similar compounds with enzymes and their role in biological systems can provide insights into its chemical reactivity and potential applications (Sauter et al., 2013).

Applications De Recherche Scientifique

Chemical Properties and Structural Analysis

Chemical Structure and Synthesis : A study by Guzei et al. (2010) focuses on the synthesis of a compound structurally related to (R)-2-Amino-2-(2-methoxyphenyl)acetic acid, providing insights into the molecular structure, including the planarity of the methoxy group and the tilt of the acetic acid substituent. This research aids in understanding the chemical behavior of similar compounds (Guzei, Gunderson, & Hill, 2010).

Acylation and Reactivity : The work of Arutjunyan et al. (2013) explores the acylation of amines and pyrazole using a compound related to (R)-2-Amino-2-(2-methoxyphenyl)acetic acid, highlighting its potential in synthesizing new amides and demonstrating its reactivity (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).

Biomedical and Pharmacological Research

Metabolism Studies : A study by Kanamori et al. (2002) investigates the in vivo metabolism of a related compound in rats, providing insights into the metabolic pathways and potential biomedical applications of compounds like (R)-2-Amino-2-(2-methoxyphenyl)acetic acid (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Enantioselective Synthesis : The work of Schmidt et al. (1992) on the enantioselective synthesis of a precursor for ACE inhibitors sheds light on the significance of stereochemistry in synthesizing biologically active compounds, which is relevant for understanding the synthesis and applications of chiral compounds like (R)-2-Amino-2-(2-methoxyphenyl)acetic acid (Schmidt, Blaser, Fauquex, Sedelmeier, & Spindler, 1992).

Crystallography and Materials Science

Crystal Structure and Polymers : Research by Tay and Hua (2021) on chiral coordination polymers, including those constructed from derivatives of mandelic acid, provides insights into the crystal packing and potential material science applications of similar chiral compounds (Tay & Hua, 2021).

Pharmacokinetics and Analysis : The study by Sun et al. (2009) describes a method for determining enantiomers of a specific compound in rat plasma, which can be relevant for pharmacokinetic studies of chiral compounds like (R)-2-Amino-2-(2-methoxyphenyl)acetic acid (Sun, Si, Fan, Qiu, & Li, 2009).

Safety And Hazards

Propriétés

IUPAC Name |

(2R)-2-amino-2-(2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSACLYOIBPCJU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

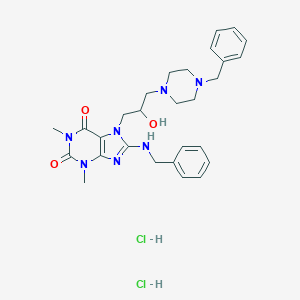

![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)

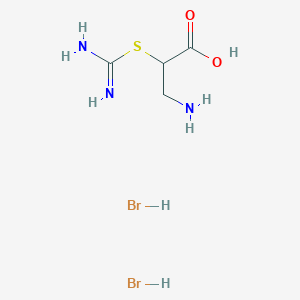

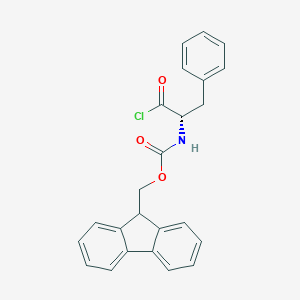

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)

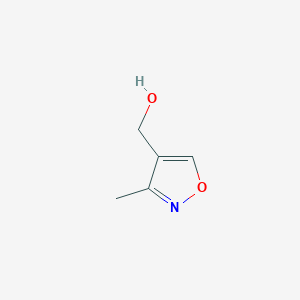

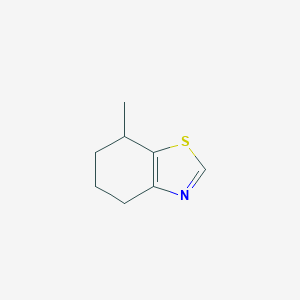

![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)

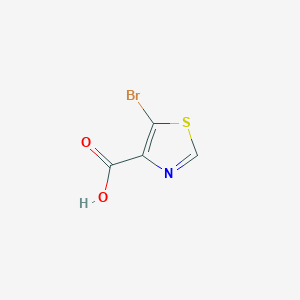

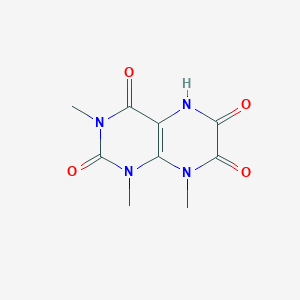

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)